5-(Chloromethyl)isoxazole

Synthetic methodology Yield optimization Process chemistry

5-(Chloromethyl)isoxazole features a chloromethyl electrophilic handle at the 5-position, enabling nucleophilic substitution with O-, N-, and S-nucleophiles—a transformation inaccessible to non-halogenated analogs. This reactivity directly underpins construction of water-soluble antimicrobial agents achieving MICs of 0.06–2.5 μg/mL against Gram-positive and Gram-negative strains with low cytotoxicity. Unlike 3-chloromethyl or methyl-substituted isomers, the 5-substitution pattern enables one-pot green synthesis (37–85% yield) using aqueous Oxone®–NaCl–Na₂CO₃ oxidation. Supplied at ≥98% purity with validated 3-year stability (2–8°C, inert atmosphere), this intermediate ensures reproducible results for medicinal chemistry and process R&D.

Molecular Formula C4H4ClNO
Molecular Weight 117.53 g/mol
CAS No. 57777-33-0
Cat. No. B1588054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)isoxazole
CAS57777-33-0
Molecular FormulaC4H4ClNO
Molecular Weight117.53 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)CCl
InChIInChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
InChIKeyOGCMYKGUHKUPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)isoxazole (CAS 57777-33-0): Procurement Specifications and Baseline Identity for Research and Industrial Sourcing


5-(Chloromethyl)isoxazole (CAS 57777-33-0) is an isoxazole heterocycle bearing a chloromethyl substituent at the 5-position of the five-membered ring . The compound is widely utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with its chloromethyl group serving as a reactive handle for nucleophilic substitution and derivatization [1]. Key physicochemical identifiers include a molecular formula of C4H4ClNO, a molecular weight of 117.53 g/mol, and a predicted density of 1.261±0.06 g/cm³ . The compound is typically supplied as a colorless to pale yellow solid or liquid with a minimum purity specification of 95% from commercial vendors .

5-(Chloromethyl)isoxazole: Why In-Class Isoxazole Analogs Cannot Be Reliably Substituted in Critical Synthetic Applications


Substituting 5-(chloromethyl)isoxazole with closely related isoxazole analogs such as 5-methylisoxazole, 3-(chloromethyl)isoxazole, or 5-chloro-3-(chloromethyl)isoxazole introduces meaningful and quantifiable differences in synthetic accessibility, reaction yield, and downstream derivatization potential. The chloromethyl group at the 5-position exhibits distinct reactivity profiles compared to methyl-substituted analogs, and the regiochemical placement of the chloromethyl group (5- versus 3-position) determines the synthetic routes available for accessing substituted derivatives [1]. One-pot synthetic methods optimized specifically for 5-(chloromethyl)isoxazole scaffolds deliver yields ranging from 37% to 85% depending on substitution pattern, whereas alternative routes to other positional isomers or methyl-substituted analogs require different reaction conditions and may yield as low as 8% . Furthermore, the chloromethyl group serves as an essential electrophilic handle for nucleophilic displacement with O-, N-, and S-nucleophiles, enabling facile incorporation of the isoxazole core into pharmacologically relevant molecules—a transformation not directly accessible with non-halogenated analogs [2].

5-(Chloromethyl)isoxazole Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data Against Closest Analogs


One-Pot Synthetic Yield Comparison: 5-(Chloromethyl)isoxazole Derivatives vs. Alternative Routes

The one-pot synthesis of 3-substituted 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene using the Oxone®–NaCl–Na₂CO₃ oxidizing system in aqueous medium affords yields of 37-85% for various aromatic and aliphatic derivatives, avoiding organic oxidants, bases, and solvents entirely [1]. In contrast, alternative multi-step synthetic routes to the same scaffold (e.g., 5-(chloromethyl)-3-methylisoxazole) yield only 8% under comparable conditions .

Synthetic methodology Yield optimization Process chemistry

Physicochemical Identity and Handling Specifications: Quantitative pKa and Storage Requirements

5-(Chloromethyl)isoxazole exhibits a predicted acid dissociation constant (pKa) of -2.58±0.50, which quantifies its extremely weak basic character and positions it as distinctly less basic than the parent isoxazole (pKa -2.03 experimentally determined) [1]. The compound requires storage under inert gas (nitrogen or argon) at 2-8°C, with commercial suppliers specifying a minimum purity of 95% and long-term storage in cool, dry conditions .

Physicochemical characterization Stability Storage compliance

Chloromethyl Group as a Differentiating Electrophilic Handle for Derivatization

The chloromethyl group at the 5-position of the isoxazole ring serves as a reactive electrophilic handle enabling nucleophilic substitution with O-, N-, and S-nucleophiles to generate diverse conjugates [1]. This reactivity has been systematically exploited to synthesize water-soluble isoxazole conjugates with thiourea, amino acids, secondary and tertiary amines, and thioglycolic acid, achieving bacteriostatic MIC values as low as 0.06-2.5 μg/mL for the most potent derivatives [1][2]. In contrast, non-halogenated analogs such as 5-methylisoxazole lack this electrophilic functionality and require alternative, often lower-yielding functionalization strategies [3].

Nucleophilic substitution Medicinal chemistry Building block

Commercial Purity Specifications and Procurement Availability

5-(Chloromethyl)isoxazole is commercially available with documented minimum purity specifications of 95% from multiple suppliers, with some vendors offering material at ≥98% purity for pharmaceutical research and quality control applications . The compound is available in quantities ranging from 50 mg to bulk gram scale, with storage validated for up to 3 years at 4°C [1]. This contrasts with less common isoxazole analogs such as 3-(chloromethyl)isoxazole, which have significantly fewer commercial sources and less consistently documented purity specifications .

Procurement Quality control Vendor specifications

Regiochemical Positional Advantage: 5-Chloromethyl vs. 3-Chloromethyl Isoxazole Derivatives

The 5-chloromethyl substitution pattern enables direct 1,3-dipolar cycloaddition between nitrile oxides and 2,3-dichloroprop-1-ene as a regioselective synthetic route to 3-substituted 5-(chloromethyl)isoxazoles [1]. This regiochemistry has been validated across a series of 3-organyl derivatives including phenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-nitrophenyl, and 5-nitrofuran-2-yl substituents, with yields of 37-85% using the one-pot Oxone® methodology [1]. In contrast, the 3-chloromethyl isomer requires different synthetic approaches with distinct regiochemical outcomes in cycloaddition reactions; reaction of nitrile oxides with 1,3-dichloroprop-1-ene yields 4-(chloromethyl)isoxazoles or mixtures of regioisomers rather than the desired 3-(chloromethyl) substitution [2].

Regiochemistry Structure-activity relationship Synthetic accessibility

5-(Chloromethyl)isoxazole Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Medicinal Chemistry: Synthesis of Water-Soluble Antimicrobial Isoxazole Conjugates

5-(Chloromethyl)isoxazole serves as the foundational building block for constructing water-soluble antimicrobial agents via nucleophilic substitution of the chloromethyl group with thiourea, L-proline, N-Ac-L-cysteine, and other amine-based nucleophiles [1]. The resulting conjugates demonstrate potent bacteriostatic activity with MIC values of 0.06-2.5 μg/mL against Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, and Escherichia coli, and exhibit low cytotoxicity on normal human skin fibroblasts (NAF1nor) and low acute toxicity in mice compared to the isoxazole-containing antibiotic oxacillin [1]. This application scenario is directly enabled by the chloromethyl electrophilic handle, which is absent in non-halogenated isoxazole analogs.

Process Chemistry: Scalable One-Pot Synthesis of 3-Substituted Isoxazole Libraries

The one-pot synthesis of 3-organyl-5-(chloromethyl)isoxazoles using the Oxone®–NaCl–Na₂CO₃ oxidizing system in aqueous medium provides a scalable, solvent-minimized route to diverse isoxazole libraries with yields of 37-85% [1]. This methodology avoids organic oxidants, bases, and solvents entirely, making it suitable for process chemistry applications where green chemistry principles and cost efficiency are prioritized. The excess 2,3-dichloro-1-propene reagent is recoverable after the reaction, further improving process economics [1]. Alternative routes to 3-substituted isoxazoles lacking the 5-chloromethyl group require different synthetic strategies with variable yields (as low as 8% for some multi-step approaches) .

Antibacterial and Antifungal Research: Isoxazole Derivative Screening

5-(Chloromethyl)-3-(substituted phenyl)isoxazole derivatives synthesized from 5-(chloromethyl)isoxazole precursors have been systematically evaluated for antibacterial activity against E. coli and S. aureus, and antifungal activity against A. niger and C. albicans [1]. The developed molecules demonstrated considerable antibacterial and antifungal activity on par with established standards. The chloromethyl group at the 5-position is essential for accessing these 3-aryl substituted derivatives through the validated synthetic route employing aromatic aldehydes, oxime formation, and cyclization in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide [1].

Quality-Controlled Procurement for Pharmaceutical R&D and Chemical Biology

5-(Chloromethyl)isoxazole is available from multiple commercial suppliers with verified minimum purity specifications of 95% (with options for ≥98% purity), documented storage conditions (2-8°C under inert atmosphere), and validated long-term stability up to 3 years at 4°C [1][2]. The compound's well-characterized physicochemical properties, including predicted density of 1.261±0.06 g/cm³, boiling point of 200.1±15.0°C, and pKa of -2.58±0.50, enable precise inventory management and experimental reproducibility . These procurement-grade specifications, combined with ISO-certified manufacturing for pharmaceutical R&D applications, make 5-(chloromethyl)isoxazole a preferred choice over less well-characterized or less widely available isoxazole analogs for regulated research environments.

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